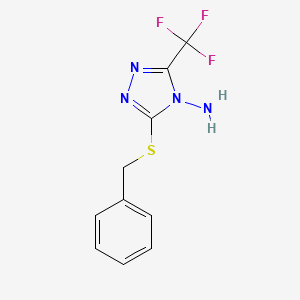![molecular formula C16H18ClFN2O3 B5671791 8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5671791.png)
8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid involves multiple steps, including the formation of spiro compounds through cyclization and subsequent modifications. For example, the synthesis of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones involved Strecker synthesis, partial hydrolysis, and N-cyanomethylation, followed by complete hydrolysis and mild condition cyclization to yield spiro compounds, which were then further modified to obtain target compounds (Aboul-Enein et al., 2014).
Molecular Structure Analysis
The molecular structure of compounds within the diazaspiro[4.5]decane family has been extensively studied using techniques like X-ray crystallography. For instance, a compound closely related to our compound of interest, 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione, was analyzed to reveal its triclinic crystal class structure and the conformation of its rings, highlighting the role of π conjugation and hydrogen bonding patterns in the stability of its structure (Manjunath et al., 2011).
Chemical Reactions and Properties
The reactivity of similar compounds involves multicomponent reactions and nucleophilic substitutions, leading to the formation of various heterocyclic structures. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid was used as a multireactive building block in solid-phase synthesis to create diverse heterocyclic scaffolds, demonstrating the compound's versatility in synthetic chemistry (Křupková et al., 2013).
Physical Properties Analysis
The physical properties of diazaspiro compounds are closely linked to their molecular structure, with factors such as crystal packing, hydrogen bonding, and molecular conformation playing crucial roles. The study of 3-benzoyl-1,3-diazaspiro[4.5]decane-2,4-dione and its fluorinated derivative provided insights into how fluorination affects supramolecular interactions and the overall three-dimensional network of the crystal structure, emphasizing the impact of molecular modifications on physical properties (Simić et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of diazaspiro compounds are influenced by their molecular structure. The presence of various functional groups and the spirocyclic framework contributes to their unique chemical behavior, as seen in the synthesis and reactivity studies of related compounds. For instance, isocyanide-based multicomponent reactions have been utilized to synthesize diazaspiro[4.4]nonane derivatives, showcasing the compounds' chemical versatility and the influence of reaction conditions on product diversity (Soleimani et al., 2013).
Eigenschaften
IUPAC Name |
8-(2-chloro-6-fluorobenzoyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN2O3/c17-10-2-1-3-11(18)13(10)14(21)20-6-4-16(5-7-20)8-12(15(22)23)19-9-16/h1-3,12,19H,4-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMIWQALUGVWPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(NC2)C(=O)O)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-N-methyl-N-[3-(tetrahydro-2-furanyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5671737.png)
![N-cyclopentyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5671744.png)
![(1S*,5R*)-6-[3-(2-furyl)benzoyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671762.png)
![3-butyl-1-methyl-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5671769.png)

![2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5671783.png)
![ethyl 2-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5671794.png)

![5-({5-[(4-methylphenyl)thio]-2-furyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5671801.png)
![{(3R*,4R*)-4-(4-morpholinylmethyl)-1-[4-(1H-pyrazol-4-yl)butanoyl]-3-pyrrolidinyl}methanol](/img/structure/B5671804.png)
![2-(dimethylamino)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-2-(4-methylphenyl)acetamide](/img/structure/B5671812.png)
![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)